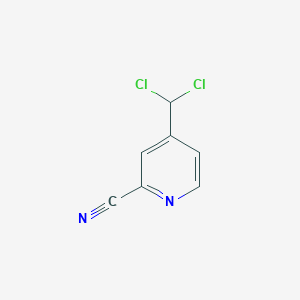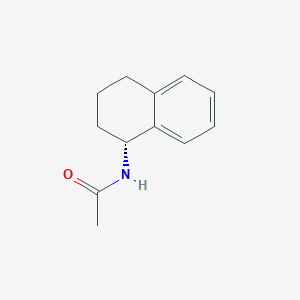
(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is a chiral amide compound derived from 1,2,3,4-tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of ®-1,2,3,4-tetrahydronaphthalen-1-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
- ®-1,2,3,4-Tetrahydronaphthalen-1-amine
- (S)-1,2,3,4-Tetrahydronaphthalen-1-amine
Uniqueness
®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide. The presence of the amide group also allows for a variety of chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
218903-61-8 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8H2,1H3,(H,13,14)/t12-/m1/s1 |
InChI Key |
DZKCMVGYTDZOLO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC2=CC=CC=C12 |
Canonical SMILES |
CC(=O)NC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



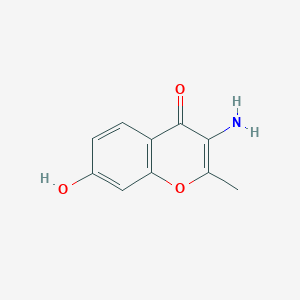

![8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11906279.png)

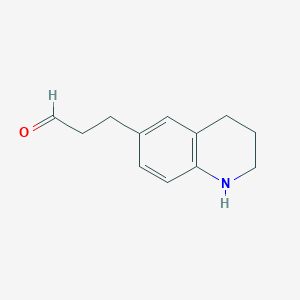
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)

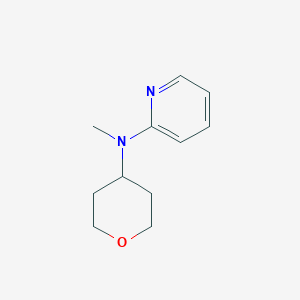

![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)


